2-(Difluoro-phenyl-methyl)-pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[difluoro(phenyl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-12(14,10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKAJVBSHKENRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Difluoromethylation Reactions on Pyridine Scaffolds
Radical Initiation and Propagation Mechanisms (e.g., Minisci-type)
Radical difluoromethylation, particularly through Minisci-type reactions, represents a powerful approach for the C-H functionalization of pyridines. researchgate.netnih.gov These reactions typically involve the generation of a difluoromethyl radical, which then attacks the electron-deficient pyridine (B92270) ring.
The initiation of the radical chain can be achieved through various methods, including the use of radical initiators or photoredox catalysis. researchgate.net Once generated, the difluoromethyl radical adds to the protonated pyridine ring, favoring the C2 and C4 positions due to the formation of a stabilized radical cation intermediate. A subsequent oxidation step and deprotonation lead to the rearomatized difluoromethylated pyridine product. rsc.org
Recent studies have demonstrated that the regioselectivity of radical difluoromethylation can be influenced by various factors. For instance, the use of oxazino pyridine intermediates, formed through a dearomatization-rearomatization sequence, can direct the radical attack to the C3 position. nih.gov This strategy relies on the nucleophilic character of the dienamine-like intermediate, which reacts with radical species. nih.govresearchgate.net A proposed radical chain mechanism often involves the formation of a radical anion as a key intermediate. researchgate.net
Table 1: Comparison of Minisci-type Difluoromethylation Strategies
| Strategy | Key Intermediate | Regioselectivity | Notes |
| Classic Minisci | Protonated Pyridine | C2/C4 | Favors electron-deficient positions. rsc.org |
| Oxazino Pyridine | Dienamine-like Intermediate | C3 (meta) | Proceeds via a radical process on a dearomatized intermediate. nih.gov |
Catalytic Cycles in Transition Metal-Mediated Difluoromethylation
Transition metal catalysis offers a versatile platform for the difluoromethylation of pyridines, often providing high efficiency and control over regioselectivity. researchgate.netacs.org Copper, palladium, and nickel are commonly employed metals in these transformations. acs.orgacs.org The catalytic cycles typically involve a sequence of fundamental organometallic steps.
A general catalytic cycle for transition metal-mediated cross-coupling reactions, which can be adapted for difluoromethylation, involves oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org
Oxidative Addition : The cycle often commences with the oxidative addition of an aryl or heteroaryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal, increasing the metal's oxidation state by two. libretexts.org For instance, a Pd(0) complex reacts with a halopyridine to form a Pd(II) intermediate. libretexts.org
Transmetalation : In this step, the difluoromethyl group is transferred from a main-group organometallic reagent (e.g., containing silicon, zinc, or tin) to the transition metal center. bris.ac.uk This step is crucial for introducing the desired functional group into the catalytic cycle.
Reductive Elimination : The final step is the reductive elimination of the difluoromethylated pyridine from the metal center. This process forms the C-C bond between the pyridine ring and the difluoromethyl group and regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. libretexts.orglibretexts.org For this step to occur, the two groups to be eliminated must typically be in a cis orientation on the metal center. libretexts.org
Computational and experimental studies have been employed to probe the energetics and feasibility of these elementary steps in various catalytic systems, including those involving gold and bismuth. bris.ac.ukox.ac.ukresearchgate.netnih.gov
The ligands coordinated to the transition metal center play a pivotal role in modulating the reactivity, stability, and selectivity of the catalyst. researchgate.net The electronic and steric properties of ligands can influence every step of the catalytic cycle.
For example, in copper-catalyzed reactions, N-heterocyclic carbene (NHC) ligands have been shown to facilitate the fluorination of aryl halides. researchgate.net The choice of ligand can affect the rate of oxidative addition and reductive elimination, and can also prevent catalyst decomposition pathways. In some gold-catalyzed reactions, pyridine-based ligands themselves modulate the catalytic activity. researchgate.net The development of new ligand systems is a continuous effort to improve the scope and efficiency of transition metal-catalyzed difluoromethylation reactions. researchgate.net
Carbene-Mediated Pathways in Fluorination Chemistry
Difluorocarbene (:CF2) is a highly reactive intermediate that can be employed in the synthesis of difluoromethylated compounds. beilstein-journals.orgnih.gov It can be generated from various precursors, such as TMSCF2Br. beilstein-journals.org
The mechanism of carbene-mediated difluoromethylation often involves the nucleophilic attack of a substrate onto the electrophilic difluorocarbene. nih.govpkusz.edu.cn For instance, the oxygen atom of a ketone can attack :CF2, followed by a protonation-deprotonation sequence to yield a difluoromethyl enol ether. nih.gov In the context of pyridine chemistry, while direct reaction with the pyridine nitrogen is possible, pathways involving pre-functionalized intermediates are more common. The reaction of difluorocarbene with metal complexes can also lead to the formation of metal-difluorocarbene species, which can then participate in catalytic cycles. researchgate.net Mechanistic studies suggest that both intermolecular and intramolecular pathways can be operative in carbene-mediated reactions. beilstein-journals.orgnih.gov
Temporary Dearomatization-Rearomatization Strategies
A significant challenge in pyridine functionalization is achieving regioselectivity at the C3 (meta) position, as the inherent electronic properties favor reactions at the C2 and C4 positions. researchgate.netnih.gov Temporary dearomatization-rearomatization strategies have emerged as a powerful solution to this problem. researchgate.netrsc.org
This approach involves the temporary disruption of the pyridine's aromaticity to alter its reactivity profile. acs.org One common method is the reaction of pyridine with an activating agent to form a dihydropyridine (B1217469) or a related dearomatized intermediate. researchgate.net This intermediate then undergoes a regioselective functionalization, followed by a rearomatization step to restore the pyridine ring.
For example, the formation of oxazino-pyridine intermediates from pyridines creates a dienamine-like structure that is nucleophilic at the C3 position. researchgate.net This allows for meta-selective radical difluoromethylation. nih.gov Similarly, the formation of Zincke imine intermediates can be used to achieve C3-fluorination. nih.govnih.gov These strategies provide access to pyridine substitution patterns that are difficult to obtain through direct C-H functionalization methods. nih.gov
Table 2: Examples of Dearomatization-Rearomatization Strategies for Pyridine Functionalization
| Dearomatized Intermediate | Activating Agent | Subsequent Functionalization | Regioselectivity |
| Dihydropyridine | Hydrosilanes | Electrophilic Trifluoromethylation | C3 researchgate.netelsevierpure.comchemrxiv.org |
| Oxazino-pyridine | Dimethyl acetylenedicarboxylate | Radical Difluoromethylation | C3 nih.govresearchgate.net |
| Zincke Imine | 2,4-Dinitrophenylhydrazine | Electrophilic Fluorination | C3 nih.govnih.gov |
Nucleophilic and Electrophilic Activation of Pyridine Rings
The electronic nature of the pyridine ring can be modulated through activation strategies to control the regioselectivity of functionalization reactions.
Nucleophilic Activation involves increasing the electron density of the pyridine ring, making it more susceptible to attack by electrophiles. A prominent example is the hydrosilylation of pyridines to form N-silyl enamine intermediates. researchgate.netelsevierpure.comchemrxiv.org These electron-rich enamines can then react with electrophilic fluorinating or trifluoromethylating agents at the C3 position. researchgate.netelsevierpure.comchemrxiv.orgnih.gov This method provides a powerful tool for the meta-functionalization of pyridines.
Electrophilic Activation , conversely, involves making the pyridine ring more electron-deficient, typically by N-functionalization (e.g., protonation or formation of a pyridinium (B92312) salt). This enhances its reactivity towards nucleophiles and radicals at the C2, C4, and C6 positions. In the context of Minisci-type reactions, the pyridine is protonated to increase its electrophilicity, thereby facilitating the attack of a nucleophilic radical. researchgate.net By switching between the neutral, dearomatized form (nucleophilic at C3) and the protonated pyridinium form (electrophilic at C4), it is possible to achieve regioselective difluoromethylation at either the meta or para position. nih.govresearchgate.netnih.gov
Reagents and Catalytic Systems Utilized in Difluoromethyl Pyridine Synthesis
Sources of Difluoromethyl Radicals and Carbenes
The generation of difluoromethyl radicals (•CF2H) or difluorocarbene (:CF2) is a common pathway for difluoromethylation. Several precursor reagents have been developed for this purpose.
(Trifluoromethyl)trimethylsilane (TMSCF2H): This commercially available reagent serves as a versatile source for the nucleophilic transfer of a difluoromethyl group. researchgate.net It can be activated by various agents, such as potassium tert-pentoxide, to effect difluoromethylation. rsc.org In some applications, TMSCF2Br is used as a difluorocarbene precursor for the N- and O-difluoromethylation of pyridones and related heterocycles, with selectivity controlled by temperature, solvent, and base. researchgate.netacs.org
Chlorodifluoromethane (ClCF2H): A cost-effective and abundant industrial chemical, ClCF2H can be activated through a nickel-catalyzed process to generate a difluoromethyl radical, enabling the cross-coupling with (hetero)aryl chlorides under mild conditions. researchgate.net
Diethyl (bromodifluoromethyl)phosphonate (BrCF2P(O)(EtO)2): This phosphonate-based reagent is employed as a difluorocarbene source. For instance, it has been used in the N-difluoromethylation of 4-dimethylaminopyridine (B28879) (DMAP) in the presence of a fluoride (B91410) source. rsc.org
Other Sources: Researchers have explored other radical sources, such as difluoroiodomethane (B73695) (CF2IH) and bis(difluoroacetyl) peroxide. nih.gov The latter can be generated in situ and undergoes homolysis to produce the difluoromethyl radical. nih.gov Additionally, sodium difluoromethanesulfinate, activated by a photocatalyst, is effective for the difluoromethylation of various heteroarenes, including pyridines. rsc.org
| Reagent | Abbreviation | Generated Species | Typical Application | Reference |
|---|---|---|---|---|
| (Trifluoromethyl)trimethylsilane | TMSCF2H | Nucleophilic CF2H | Nucleophilic difluoromethylation | researchgate.net |
| Chlorodifluoromethane | ClCF2H | •CF2H radical | Ni-catalyzed cross-coupling with aryl chlorides | researchgate.net |
| Diethyl (bromodifluoromethyl)phosphonate | BrCF2P(O)(EtO)2 | :CF2 carbene | N-difluoromethylation of pyridines | rsc.org |
| Bis(difluoroacetyl) peroxide | - | •CF2H radical | Minisci-type alkylations | nih.gov |
Organometallic Reagents for Difluoromethyl Group Transfer
Direct transfer of the CF2H group can be accomplished using pre-formed or in situ-generated organometallic reagents.
Difluoromethyl Cadmium: While less common, cadmium reagents have been explored in the context of reactions with pyridyl-containing molecules, suggesting their potential in specific difluoromethylation pathways.
Difluoromethyl Copper: Copper-based reagents are more prevalent. Difluoromethyl-copper complexes can be formed in situ from sources like copper thiocyanate (B1210189) and TMS-CF2H, which then act as the effective difluoromethylating agent. acs.org In a notable application, an efficient copper-catalyzed method was developed to convert alkyl pyridinium (B92312) salts into their alkyl difluoromethane (B1196922) counterparts, demonstrating the utility of copper in mediating this transformation. nih.gov This approach is valuable for the late-stage modification of complex molecules containing amino groups, which can be readily converted to pyridinium salts. nih.gov
Transition Metal Catalysts
Transition metals are pivotal in catalyzing the coupling of difluoromethyl sources with pyridine (B92270) substrates, often enabling reactions under mild conditions with high efficiency and selectivity.
Nickel(0) Complexes: Nickel catalysts are effective for the cross-coupling of CF2H sources with aryl halides and triflates. researchgate.netacs.orgcas.cn For example, Ni(0) complexes can catalyze the reductive difluoromethylation of aryl iodides using difluoromethyl 2-pyridyl sulfone as the CF2H source, with ligand choice being crucial for selectivity. cas.cn Nickel is also used to activate ClCF2H for coupling with heteroaryl chlorides. researchgate.net Furthermore, nickel catalysis enables the hydrodifluoromethylation of alkynes with BrCF2H. nih.gov
Palladium(0) Complexes: Palladium catalysts are widely used for the difluoromethylation of heteroaryl halides (chlorides, bromides, and iodides). nih.gov These methods often tolerate a broad range of functional groups. nih.govrsc.org Palladium has also been employed in the highly para-selective C–H difluoromethylation of electron-deficient aromatic carbonyls. rsc.org
Copper(I) Complexes: Copper(I) catalysts are frequently used, often in conjunction with zinc-based difluoromethyl reagents like [(DMPU)2Zn(CF2H)2]. rsc.org They are also key in deaminative difluoromethylation reactions where alkyl pyridinium salts are converted to difluoromethylated products. nih.gov
Silver(I) Complexes: Silver(I) is often used as a co-catalyst or mediator. rsc.org For instance, a dual palladium/silver system enables the direct difluoromethylation of aryl bromides and iodides under mild conditions. acs.org Silver carbonate has also been used as a catalyst in the trifluoromethylation of pyridinium salts, a related transformation. researchgate.net
Iridium(III) Complexes: Iridium catalysts, particularly Cp*Ir(III) complexes, are known to facilitate direct C–H functionalization and borylation of pyridines. researchgate.netrsc.orgnih.gov This capability extends to related fluoroalkylation reactions, where the catalyst activates a C-H bond prior to coupling. acs.org
| Metal Catalyst | Typical Substrate | CF2H Source | Key Feature | Reference |
|---|---|---|---|---|
| Nickel(0) | Aryl Iodides, Chlorides | 2-PySO2CF2H, ClCF2H | Ligand-controlled selectivity, activation of ClCF2H | researchgate.netcas.cn |
| Palladium(0) | Heteroaryl Halides | [(SIPr)Ag(CF2H)]2 | Broad substrate scope, mild conditions | nih.gov |
| Copper(I) | Alkyl Pyridinium Salts | In situ from amine | Deaminative difluoromethylation | nih.gov |
| Silver(I) | Aryl Bromides/Iodides | - | Used in dual catalytic systems with Palladium | acs.org |
| Iridium(III) | Pyridine C-H bonds | - | Direct C-H activation/functionalization | researchgate.netrsc.org |
Organic Catalysts and Activators
Metal-free systems, relying on organic molecules to catalyze or activate substrates, offer an alternative pathway for difluoromethylation.
Frustrated Lewis Pairs (FLPs): FLPs, which are combinations of sterically hindered Lewis acids and bases, can activate small molecules. wikipedia.org In pyridine chemistry, FLPs formed from a Lewis acid like BF3·OEt2 and a sterically hindered base can achieve selective metalation of N-heterocycles, preparing them for subsequent functionalization. nih.govd-nb.info The FLP concept has been applied broadly, including in stereoselective C-F bond activation. rsc.org
Phosphonium Salts: Pyridylphosphonium salts are versatile intermediates for pyridine functionalization. nih.govrsc.org They can be generated directly from pyridine C-H precursors and serve as effective radical precursors for coupling reactions. rsc.orgresearchgate.net Notably, they have been used successfully in the para-functionalization of pyridines. nih.gov This method provides an alternative to traditional metal-catalyzed cross-coupling reactions. scientificupdate.com
Tetrakis(dimethylamino)ethylene (TDAE): TDAE is a strong organic reducing agent. While its specific application in the synthesis of 2-(Difluoro-phenyl-methyl)-pyridine is not detailed in the provided context, its known ability to act as a reductant suggests its potential role in initiating radical pathways for difluoromethylation, possibly by reducing a suitable precursor. acs.org
Green Reagents and Sustainable Approaches
The development of more environmentally benign synthetic methods is a growing focus in chemical research.
Transition-Metal-Free Reactions: Methods that avoid heavy or toxic transition metals are considered greener. A notable example is the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate, a cheap and safe reagent, which proceeds without a metal catalyst. nih.govrsc.orgrsc.org
Solvent-Free Conditions: Performing reactions without a solvent, or in a recyclable one, reduces waste and environmental impact. For instance, iridium-catalyzed C-H borylation of CF3-substituted pyridines has been successfully carried out without any solvent. researchgate.net While not a difluoromethylation, this demonstrates the potential for solvent-free approaches in pyridine functionalization.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(Difluoro-phenyl-methyl)-pyridine, offering detailed information at the atomic level.
1H, 13C, and 19F NMR for Structural Elucidation
¹H NMR: Proton NMR spectra provide information about the hydrogen atoms within the molecule. For derivatives of this compound, characteristic signals are observed for the protons on the pyridine (B92270) and phenyl rings. For instance, in a CDCl₃ solvent, the proton on the pyridine ring adjacent to the nitrogen typically appears as a doublet around 8.73 ppm. rsc.org The protons of the phenyl group and the pyridine ring exhibit complex multiplets in the aromatic region, generally between 7.28 and 8.06 ppm. rsc.org
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In a CDCl₃ solvent, the carbon atoms of the pyridine ring show signals at distinct chemical shifts, for example, at approximately 156.6 ppm, 149.9 ppm, 137.0 ppm, 122.7 ppm, and 120.9 ppm. rsc.org The difluoromethyl group's carbon atom exhibits a characteristic triplet due to coupling with the two fluorine atoms, appearing around 118.9 ppm with a large coupling constant (J ≈ 240.3 Hz). rsc.org The phenyl ring carbons also show distinct signals, some of which are split into triplets due to coupling with the fluorine atoms of the difluoromethyl group. rsc.org
¹⁹F NMR: Fluorine-19 NMR is particularly informative for this compound due to the presence of the difluoromethyl group. wikipedia.org The two fluorine atoms are magnetically equivalent and typically produce a singlet in the ¹⁹F NMR spectrum. In a CDCl₃ solvent, this signal can be observed at approximately -94.64 ppm. rsc.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a valuable tool for confirming the presence and nature of the fluorine-containing group. wikipedia.org
Interactive Data Table: NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 8.73 | d | 4.5 | Pyridine-H |
| ¹H | 8.06 | d | 8.3 | Phenyl-H |
| ¹H | 7.75 - 7.81 | m | Pyridine-H | |
| ¹H | 7.64 | d | 8.4 | Phenyl-H |
| ¹H | 7.55 - 7.56 | m | Phenyl-H | |
| ¹H | 7.44 - 7.45 | m | Phenyl-H | |
| ¹H | 7.28 - 7.30 | m | Pyridine-H | |
| ¹³C | 156.6 | s | Pyridine-C | |
| ¹³C | 149.9 | s | Pyridine-C | |
| ¹³C | 138.2 | t | 28.1 | Phenyl-C |
| ¹³C | 137.7 | t | 28.4 | Phenyl-C |
| ¹³C | 137.0 | s | Pyridine-C | |
| ¹³C | 120.8 | t | 243.2 | CF₂ |
| ¹⁹F | -93.42 | s | CF₂ |
Note: The data presented is for a representative derivative and may vary slightly for other substituted forms of this compound. The data is based on findings reported in a study on Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation. rsc.org
Multidimensional NMR (e.g., COSY, HHCOSY, TOCSY, DEPT) for Connectivity
To establish the connectivity of atoms within the this compound molecule, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) and HHCOSY (Homonuclear Correlation Spectroscopy): These experiments reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, helping to piece together the fragments of the molecule identified in the 1D ¹H NMR spectrum. youtube.com For example, the connectivity of the protons within the pyridine and phenyl rings can be confirmed.
TOCSY (Total Correlation Spectroscopy): TOCSY provides information about entire spin systems. It shows correlations between all protons within a coupled network, not just those that are directly coupled. This is particularly useful for identifying all the protons belonging to a specific ring system.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. This technique helps in assigning the signals in the ¹³C NMR spectrum to the correct type of carbon atom.
Vibrational Spectroscopy (FTIR and FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum of pyridine-containing compounds shows characteristic absorption bands. cet-science.com The C-F stretching vibrations of the difluoromethyl group typically appear as strong bands in the region of 1100-1000 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The combination of both techniques allows for a more complete assignment of the vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of conjugated π-systems in the pyridine and phenyl rings leads to characteristic absorption bands in the UV region. lumenlearning.com
Typically, π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are observed. uzh.chlibretexts.org These transitions are usually intense. The presence of the nitrogen atom in the pyridine ring also allows for n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen to a π* anti-bonding orbital. youtube.comlibretexts.org These transitions are generally weaker than π → π* transitions and occur at longer wavelengths. youtube.comlibretexts.org The exact position and intensity of these absorption bands can be influenced by the solvent and the specific substitution pattern on the aromatic rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and analyzing the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. rsc.org
In the mass spectrum, the molecular ion peak [M+H]⁺ is typically observed. For example, the calculated m/z for C₁₈H₁₃F₂N [M+H]⁺ is 282.1089, and a found value of 282.1091 confirms the molecular formula. rsc.org The fragmentation pattern provides structural information. Common fragmentation pathways may involve the loss of the difluoromethyl group or cleavage of the bond between the methylene (B1212753) bridge and the pyridine or phenyl ring.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state, including its absolute stereochemistry if chiral. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. researchgate.net
This technique provides accurate information on bond lengths, bond angles, and torsion angles. nih.govresearchgate.net For instance, the dihedral angle between the pyridine and phenyl rings can be precisely measured. nih.gov In the case of chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the stereocenter. The packing of the molecules in the crystal lattice, governed by intermolecular interactions such as C-H···F and C-H···N hydrogen bonds, can also be elucidated. researchgate.netiucr.org
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
The electrochemical behavior of this compound provides valuable insights into its redox properties, which are crucial for understanding its potential applications in areas such as catalysis and materials science. Cyclic voltammetry (CV) is a primary technique employed for this characterization, allowing for the investigation of reduction and oxidation processes.
Detailed research into the electrochemical properties of various pyridine derivatives has been conducted, often revealing complex redox mechanisms. researchgate.net The electrochemical reduction and oxidation of pyridine compounds are influenced by factors such as the solvent, the supporting electrolyte, and the nature of the substituents on the pyridine ring. researchgate.netresearchgate.net For instance, studies on pyridinium (B92312) have shown that its reduction potential and the reversibility of the electrochemical process can be dependent on the electrode material used, with platinum electrodes showing reversible behavior while silver, gold, and copper electrodes exhibit irreversible processes at more negative potentials. wpmucdn.comrsc.org
In the context of substituted pyridines, the presence of electron-withdrawing or electron-donating groups can significantly alter the electron density of the pyridine ring, thereby affecting its reduction and oxidation potentials. The difluoromethyl group, being strongly electron-withdrawing, is expected to influence the electrochemical profile of this compound.
While general principles of pyridine electrochemistry are well-established, specific experimental data from cyclic voltammetry studies on this compound are not extensively detailed in the public domain. However, based on the behavior of analogous compounds, a hypothetical cyclic voltammogram could be expected to show one or more reduction peaks corresponding to the acceptance of electrons by the pyridine ring. The potential at which these peaks occur and their reversibility would provide specific information about the stability of the resulting radical anion and dianion species.
A comprehensive electrochemical investigation of this compound would typically involve varying the scan rate to probe the kinetics of the electron transfer processes and the stability of the electrochemically generated species. Such studies are fundamental to elucidating the reaction mechanisms and exploring the full potential of this compound in electrochemical applications.
Synthetic Applications and Chemical Transformations of 2 Difluoro Phenyl Methyl Pyridine Derivatives
Utilization as Versatile Building Blocks in Organic Synthesis
Derivatives of 2-(difluoro-phenyl-methyl)-pyridine serve as valuable building blocks in organic synthesis, providing access to a diverse range of more complex molecules. lifechemicals.comresearchgate.net Their utility stems from the presence of multiple reactive sites that can be selectively functionalized. The pyridine (B92270) ring itself, the phenyl group, and the difluoromethyl bridge all offer opportunities for chemical modification.
One notable application is in the construction of novel heterocyclic systems. For instance, fluorinated 3,6-dihydropyridines can be synthesized and subsequently converted to the corresponding pyridines under mild conditions. nih.gov This approach provides a pathway to various substituted pyridine derivatives.
The difluoromethyl group, in particular, is of high interest in medicinal and agricultural chemistry due to its unique electronic properties. eurekalert.org Compounds like difluoromethyl 2-pyridyl sulfone have been developed as efficient reagents for specific chemical transformations, such as gem-difluoroolefination, which is the formation of a carbon-carbon double bond with a CF2 group. cas.cn This reagent has proven effective for both aldehydes and ketones. cas.cn
Furthermore, the modular nature of these building blocks allows for the systematic exploration of structure-activity relationships. By modifying the substituents on either the pyridine or the phenyl ring, chemists can fine-tune the properties of the final molecule for specific applications. For example, derivatives such as 2-(difluoromethoxy)-4-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine are available as specialized building blocks for creating complex fluorinated molecules. bldpharm.com
Below is a table summarizing some key derivatives and their applications:
| Derivative | Application | Reference |
| Difluoromethyl 2-pyridyl sulfone | gem-Difluoroolefination reagent | cas.cn |
| Fluorinated 3,6-dihydropyridines | Precursors to substituted pyridines | nih.gov |
| 2-(Difluoromethoxy)-4-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine | Building block for complex fluorinated molecules | bldpharm.com |
| 2-bromo-6-[difluoro(phenyl)methyl]pyridine | Intermediate for further functionalization | aaronchem.com |
Sequential Functionalization of Pyridine and Phenyl Moieties
A key advantage of using this compound derivatives is the ability to selectively functionalize the pyridine and phenyl rings in a stepwise manner. This regioselective control is crucial for the synthesis of well-defined, complex molecules.
Researchers have developed methods for the precise introduction of functional groups at specific positions on the pyridine ring. A significant achievement has been the development of a method for the direct difluoromethylation of the pyridine ring at the meta-position, a traditionally challenging transformation. eurekalert.org This was accomplished through a strategy of temporary dearomatization, where the pyridine ring is activated to react with difluoromethyl-containing reagents. eurekalert.org This technique is particularly valuable as it can be applied late in a synthetic sequence, allowing for the modification of complex, drug-like molecules. eurekalert.org The same strategy can be tuned to achieve para-difluoromethylation, providing a switchable method for site-selective functionalization. eurekalert.orgresearchgate.net
The phenyl ring can also be functionalized through standard aromatic substitution reactions. The presence of the difluoromethyl-pyridine moiety can influence the regioselectivity of these reactions. The ability to perform sequential functionalization allows for the creation of a library of analogs with diverse substitution patterns on both aromatic rings, which is invaluable for optimizing biological activity.
An example of derivatization can be seen in the synthesis of spirocyclic diamines and fluorinated analogues of existing drugs, where the pyridine and phenyl groups are modified in a controlled sequence. researchgate.net
Reactivity of the Difluoromethyl Group in Subsequent Conversions
The difluoromethyl (CF2H) group is not merely a passive substituent; it can actively participate in subsequent chemical transformations. Its reactivity is a key feature that expands the synthetic utility of this compound derivatives.
One important reaction is the deprotonation of the CF2H group to form a difluoromethyl anion. This nucleophilic species can then react with various electrophiles. For example, difluoromethyl 2-pyridyl sulfoximine (B86345) has been utilized as a nucleophilic reagent for the stereoselective introduction of the difluoro(aminosulfinyl)methyl group. cas.cn The 2-pyridyl group plays a crucial role in stabilizing the resulting carbanion and facilitating the subsequent reaction. chinesechemsoc.org
The difluoromethyl group can also be a precursor to other functionalities. For instance, the Julia-Kocienski-type olefination reaction using difluoromethyl 2-pyridyl sulfone proceeds through a difluorinated sulfinate intermediate. cas.cn This intermediate can be trapped, demonstrating the stepwise nature of the reaction and the potential for further functionalization at the difluoromethyl position. cas.cn
Derivatization of the Pyridine Ring for Further Chemical Modifications
The pyridine ring within this compound derivatives is amenable to a wide variety of chemical modifications, further enhancing their value as synthetic intermediates. researchgate.net These modifications can be used to introduce new functional groups, alter the electronic properties of the ring, or build more complex fused heterocyclic systems.
Standard transformations of the pyridine ring include:
N-oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide, which can activate the ring for further reactions or be used to introduce substituents at the 2- and 4-positions.
Halogenation: Halogen atoms can be introduced onto the pyridine ring, which can then serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially if activating groups are present. This allows for the introduction of various nucleophiles.
Synthesis of Fused Rings: The substituents on the pyridine ring can be elaborated to construct fused bicyclic or polycyclic systems. For example, furopyridine derivatives have been synthesized from appropriately substituted pyridines. researchgate.net
The ability to derivatize the pyridine ring allows for the creation of a vast chemical space from a single core structure, which is a powerful strategy in drug discovery and materials science.
Structure Reactivity Relationships and Chemical Design Principles
Influence of the Difluoromethyl Group on Pyridine (B92270) Ring Electronic Properties and Aromaticity
The difluoromethyl (CF2H) group, when attached to a pyridine ring, exerts a significant influence on the ring's electronic properties and aromaticity. This is primarily due to the high electronegativity of the fluorine atoms, which leads to a strong electron-withdrawing inductive effect. nih.govnumberanalytics.com This effect reduces the electron density of the pyridine ring, making it more electron-deficient. researchgate.net Consequently, the pyridine nitrogen becomes less basic compared to unsubstituted pyridine.
The electron-withdrawing nature of the CF2H group can be quantified by its impact on the pKa of the pyridinium (B92312) ion. The introduction of fluorine atoms generally leads to a decrease in the pKa of nearby basic groups. nih.govnih.govmdpi.com For instance, replacing a methyl group with a trifluoromethyl group in a similar series resulted in a significant pKa decrease. nih.gov This increased acidity of the corresponding pyridinium ion is a direct consequence of the inductive stabilization of the positive charge by the electron-withdrawing difluoromethyl group. nih.gov
The aromaticity of the pyridine ring is also affected. While the fundamental aromatic character is retained, the electron-withdrawing nature of the difluoromethyl group can influence the bond lengths and electron distribution within the ring. This can be studied using computational methods like Natural Bond Orbital (NBO) analysis, which reveals changes in intramolecular charge delocalization and bond strength. rsc.org The presence of electron-withdrawing substituents can polarize the aryne triple bond in related pyridyne intermediates, which in turn governs regioselectivities in nucleophilic addition reactions. nih.gov
Steric and Electronic Effects of Substituents on Chemical Reactivity and Regioselectivity
The chemical reactivity and regioselectivity of 2-(Difluoro-phenyl-methyl)-pyridine are governed by a combination of steric and electronic effects. The difluoromethyl group itself introduces steric bulk at the 2-position of the pyridine ring. This steric hindrance can direct incoming reagents to other positions on the ring.
The electronic effects of the difluoromethyl group, being strongly electron-withdrawing, deactivate the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). However, the presence of the substituent at the 2-position already blocks one of these activated sites.
The regioselectivity of reactions involving substituted pyridines is a well-studied area. For instance, in Minisci-type reactions, which involve radical alkylation, the position of attack is influenced by both steric and electronic factors. nih.gov The innate reactivity of the electron-deficient pyridine ring favors attack by nucleophilic radicals. youtube.com The regioselectivity of such reactions can be controlled by using blocking groups or by carefully choosing reaction conditions. nih.gov For example, the choice of an alkyllithium activator can direct alkylation to either the C2 or C4 position of pyridines. acs.org
Recent research has demonstrated methods for the site-selective difluoromethylation of pyridines. researchgate.neteurekalert.org These methods often rely on generating a difluoromethyl radical that then adds to the pyridine ring. The regioselectivity can be switched between the meta and para positions by tuning the reaction conditions, for example, by using oxazino pyridine intermediates. researchgate.net This highlights the intricate interplay between the electronic nature of the pyridine core and the reaction mechanism in determining the final product.
Role of Fluorine Atoms in Modulating pKa, Dipole Moments, and Intermolecular Interactions within a Chemical Context
The two fluorine atoms in the difluoromethyl group play a pivotal role in modulating several key physicochemical properties of this compound, including its pKa, dipole moment, and intermolecular interactions.
pKa Modulation: As previously mentioned, the high electronegativity of fluorine atoms significantly lowers the pKa of the conjugate acid of the pyridine nitrogen. nih.govnih.govnih.govmdpi.com This is a well-documented effect of fluorine substitution in organic molecules. researchgate.netut.eeresearchgate.net The inductive electron withdrawal by the fluorine atoms stabilizes the positive charge on the nitrogen in the protonated form, making the parent molecule less basic. The extent of this pKa depression is generally proportional to the number of fluorine atoms and their proximity to the basic center. nih.govresearchgate.net
Intermolecular Interactions: The difluoromethyl group can participate in various non-covalent interactions, which are crucial in determining the solid-state packing of the molecule and its binding to biological targets. rsc.org The CF2H group is known to act as a lipophilic hydrogen bond donor. rsc.orgnih.gov This ability to form hydrogen bonds, although weaker than conventional hydrogen bonds, can be a significant factor in molecular recognition. rsc.org
Furthermore, fluorine atoms can participate in other types of intermolecular interactions, such as dipole-dipole interactions and weaker C-F···H and C-F···F interactions. researchgate.netacs.orgresearchgate.net While individual fluorine-fluorine interactions are generally considered weak, their cumulative effect can be significant in stabilizing crystal structures. acs.org The unique electronic nature of the C-F bond, being highly polarized yet with low polarizability, also influences van der Waals interactions. wikipedia.org The ability of the difluoromethyl group to engage in these varied intermolecular interactions makes it a valuable functional group in drug design, where it can modulate binding affinity and membrane permeability. nih.govwikipedia.org
Current Challenges and Future Directions in Difluoromethyl Pyridine Chemistry
Development of More Sustainable and Atom-Economical Syntheses
A major thrust in modern synthetic chemistry is the development of processes that are both sustainable and atom-economical. For difluoromethyl pyridines, this translates to designing syntheses that utilize readily available, inexpensive starting materials, minimize waste, and avoid the use of hazardous or precious metal catalysts.
Recent progress includes the development of a scalable de novo synthesis of 2-difluoromethyl pyridines from commodity chemicals. acs.org This approach builds the pyridine (B92270) ring around the difluoromethyl group, rather than introducing the moiety at a late stage, offering a more efficient and user-friendly route to a diverse range of substituted products. acs.org Another significant advancement is the creation of a transition-metal-free method for N-difluoromethylation of pyridines using ethyl bromodifluoroacetate, a cheap and commercially available reagent. rsc.orgnih.gov This two-step process involves N-alkylation followed by in-situ hydrolysis and decarboxylation, providing moderate to good yields of N-difluoromethylated pyridinium (B92312) salts. nih.gov
The pursuit of sustainability also involves replacing precious metal catalysts with those based on earth-abundant elements. An example is the use of an organolanthanide catalyst for the regioselective 1,2-dearomatization of functionalized pyridines, a key transformation for accessing valuable nitrogen-containing compounds. nih.gov Such strategies, which focus on step economy and the use of inexpensive reagents and catalysts, are crucial for making the synthesis of complex difluoromethylated pyridines more practical and scalable for industrial applications. researchgate.netresearchgate.net
Table 1: Comparison of Sustainable Synthesis Strategies
| Strategy | Key Features | Reagents/Catalysts | Advantages |
|---|---|---|---|
| De Novo Synthesis | Builds pyridine ring around the CF2H group. acs.org | Commodity chemicals | Scalable, user-friendly, diverse substitution patterns. acs.org |
| Transition-Metal-Free N-difluoromethylation | Two-step, one-pot reaction. nih.gov | Ethyl bromodifluoroacetate | Uses cheap, safe, and readily available reagent; avoids precious metals. nih.gov |
| Earth-Abundant Catalysis | Dearomatization of pyridines. nih.gov | Organolanthanide catalyst, Pinacolborane | Avoids platinum-group metals, high atom efficiency. nih.gov |
Advancement in Chemo-, Regio-, and Stereoselective Methodologies
Achieving high levels of selectivity is a paramount challenge in the synthesis of complex molecules like substituted difluoromethyl pyridines. Researchers are actively developing new methods to control the chemo-, regio-, and stereoselectivity of difluoromethylation reactions.
Chemoselectivity: The ability to selectively functionalize one reactive site in a molecule containing multiple functional groups is critical. A notable achievement is the development of a protocol for the direct N- and O-difluoromethylation of 2-pyridones using bromodifluoromethyl(trimethyl)silane (TMSCF₂Br). acs.org The chemoselectivity between nitrogen and oxygen is effectively controlled by simple adjustments to temperature, solvent, and base strength, and the method tolerates a wide array of functional groups. acs.org Similarly, chemoselective difluoromethylation has been established for nucleosides, where difluorocarbene, generated in situ, preferentially reacts with specific heteroatom sites. acs.org
Regioselectivity: Controlling the position of the difluoromethyl group on the pyridine ring is essential, as the position dramatically influences the molecule's biological activity. uni-muenster.de A significant breakthrough is a switchable method for the direct C-H difluoromethylation of pyridines at either the meta or para position. researchgate.netnih.gov This strategy uses oxazino pyridine intermediates, which undergo radical difluoromethylation at the meta-position. By simply adding acid, these intermediates are converted in situ to pyridinium salts, which then react to install the difluoromethyl group at the para-position. researchgate.net This approach solves the long-standing problem of direct meta-difluoromethylation of the pyridine ring. uni-muenster.de
Stereoselectivity: The creation of chiral centers with high fidelity is a cornerstone of modern drug discovery. In the context of difluoromethyl pyridines, new reagents have been developed to introduce stereochemistry effectively. One such reagent is (R)-difluoromethyl 2-pyridyl sulfoximine (B86345), which enables the stereoselective introduction of the difluoro(aminosulfonyl)methyl group into various molecules. chinesechemsoc.org This method provides a unique solution for synthesizing chiral α,α-difluorinated sulfonamides containing a quaternary stereocenter, which were previously difficult to access. chinesechemsoc.org
Integration of Machine Learning and AI in Reaction Design
ML models are being developed to predict the product distributions in complex reactions. For instance, neural networks and decision tree algorithms can analyze the intricate interplay of molecular parameters to forecast whether a given reaction will yield a specific regioisomer, which is highly relevant for the regioselective functionalization of pyridines. researchgate.net This predictive power allows chemists to make more rational choices about substrates and conditions to achieve a desired outcome. researchgate.net
Table 2: Applications of AI/ML in Difluoromethyl Pyridine Chemistry
| AI/ML Application | Description | Impact on Synthesis |
|---|---|---|
| Predictive Modeling | Uses neural networks and decision trees to predict regioselectivity in reactions. researchgate.net | Expedites development by forecasting outcomes and reducing trial-and-error experimentation. researchgate.net |
| Generative Design | AI proposes novel molecules along with their synthesis recipes. youtube.comnih.gov | Guarantees that designed molecules are synthetically accessible. youtube.com |
| Reaction Optimization | 'Reactome' platform combines automated experiments with AI to map and predict reactivity. scitechdaily.com | Accelerates the discovery of new reactions and optimization of conditions for pharmaceuticals. scitechdaily.com |
| Data-Efficient Search | ML algorithms identify reactions with desired barrier heights from small datasets. nih.gov | Reduces the need for extensive and costly computational or experimental screening. nih.gov |
Exploration of Novel Reactivity Modes for the Difluoromethyl Group
Expanding the repertoire of chemical reactions involving the difluoromethyl group is essential for creating novel molecular architectures. Current research is uncovering new modes of reactivity that go beyond traditional synthetic methods.
One such innovation is the use of difluoromethyl 2-pyridyl sulfone as a reagent for gem-difluoroolefination. acs.org This previously unknown compound efficiently converts aldehydes and ketones into their corresponding gem-difluoroalkenes, which are valuable building blocks in medicinal chemistry. The reaction proceeds through a stable sulfinate intermediate, demonstrating a new mechanism for introducing the =CF₂ group. acs.org
Another novel approach is the synthesis of α,α-difluoromethylene amines from thioamides using silver fluoride (B91410). acs.org This desulfurization-fluorination reaction provides a practical and straightforward route to internal N-difluoromethylene groups, complementing existing methods that are typically limited to forming terminal N-CF₂H groups. acs.org The reaction tolerates a broad range of functional groups, highlighting its potential for late-stage functionalization of complex molecules. acs.org
Researchers are also exploring energy transfer catalysis to unlock new cycloaddition pathways for heteroarenes like pyridines. acs.orgacs.org By accessing the triplet excited state of the heterocycle using visible light and a photocatalyst, previously inaccessible dearomative transformations can be achieved, leading to the rapid construction of C(sp³)-rich three-dimensional molecular scaffolds. acs.org This strategy represents a departure from conventional ground-state reactivity and opens up new avenues for creating structurally complex pyridine derivatives. acs.org
Q & A
Basic: What synthetic methodologies are recommended for 2-(Difluoro-phenyl-methyl)-pyridine, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, fluorinated pyridine derivatives are often synthesized via nucleophilic aromatic substitution (NAS) using pentafluoropyridine as a precursor, followed by selective substitution with methyl or phenyl groups under controlled conditions . Reaction parameters such as solvent polarity (e.g., dichloromethane or THF), temperature (0–60°C), and catalyst choice (e.g., NaOH or Pd-based catalysts) significantly impact yield . Yield optimization may require iterative adjustments to stoichiometry, reaction time, and purification steps (e.g., column chromatography or recrystallization). Evidence from related compounds suggests that inert atmospheres (N₂/Ar) reduce side reactions in halogenated intermediates .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- FT-IR/Raman spectroscopy : To identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) and confirm substitution patterns on the pyridine ring .
- X-ray crystallography : For resolving molecular geometry and verifying the positions of difluoro-phenyl-methyl groups. Crystallographic data from analogous compounds (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) reveal bond angles and packing structures critical for understanding reactivity .
- NMR (¹H/¹³C/¹⁹F) : To assign protons and carbons adjacent to fluorine atoms, with ¹⁹F NMR providing direct evidence of fluorine substitution .
- Thermogravimetric analysis (TGA) : To assess thermal stability, particularly for applications in materials science .
Advanced: How can contradictions in reported biological activity data be systematically analyzed?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent effects) or impurities in synthesized batches. Researchers should:
- Standardize protocols : Use consistent biological models (e.g., enzyme inhibition assays with recombinant proteins) and solvent systems (e.g., DMSO concentration <1% to avoid cytotoxicity) .
- Validate purity : Employ HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Cross-reference structural analogs : Compare results with structurally similar compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to identify trends in bioactivity .
Advanced: What strategies are used to study its coordination chemistry with transition metals?
Copper(II) complexes with pyridine derivatives demonstrate ligand-metal interactions via pyridinic nitrogen. Experimental approaches include:
- Magnetic susceptibility measurements : To determine metal oxidation states and spin states .
- EPR spectroscopy : To probe electronic environments around metal centers .
- Theoretical computations (DFT) : To model bonding interactions and predict stability of coordination complexes .
Safety: What precautions are necessary given limited toxicological data?
While ecotoxicological data are unavailable, handling should follow protocols for fluorinated aromatic amines:
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated compounds may release toxic vapors upon decomposition .
- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Derivatization : Synthesize analogs with substituents at varying positions (e.g., 3-chloro or trifluoromethyl groups) to assess electronic effects .
- Biological screening : Test analogs against target enzymes (e.g., kinases) using IC₅₀ assays to correlate structural features with potency .
- Computational docking : Use software like AutoDock to predict binding affinities based on steric and electronic parameters .
Data Analysis: How should researchers interpret conflicting reactivity data in polar vs. nonpolar solvents?
Contradictory reactivity (e.g., nucleophilic vs. electrophilic behavior) may stem from solvent polarity:
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in NAS reactions, enhancing substitution rates .
- Nonpolar solvents (toluene) : Favor radical or metal-catalyzed pathways, as seen in iridium-catalyzed cyclizations of alkynylanilines .
- Control experiments : Repeat reactions under inert conditions to isolate solvent effects .
Application: What role does this compound play in developing enzyme inhibitors?
Fluorinated pyridines are key scaffolds for inhibitors due to their electron-withdrawing properties and metabolic stability. Examples include:
- Kinase inhibitors : The difluoro-phenyl group enhances binding to ATP pockets via hydrophobic interactions .
- Protease inhibitors : Pyridinic nitrogen coordinates with catalytic residues (e.g., serine in proteases) .
- In vitro validation : Use fluorescence-based assays to monitor inhibition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
